molecular formula C11H18N4O4S B12740492 (4-Aminophenyl)sulfonylurea;morpholine CAS No. 113712-90-6

(4-Aminophenyl)sulfonylurea;morpholine

Cat. No.: B12740492
CAS No.: 113712-90-6
M. Wt: 302.35 g/mol
InChI Key: JDDUXAQQHAZVPM-UHFFFAOYSA-N
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Description

(4-Aminophenyl)sulfonylurea;morpholine is a chemical compound with the molecular formula C11H15N3O3S. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)sulfonylurea;morpholine typically involves the reaction of 4-aminophenylsulfonyl chloride with morpholine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)sulfonylurea;morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Aminophenyl)sulfonylurea;morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Aminophenyl)sulfonylurea;morpholine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Aminophenyl)sulfonylurea;morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine moiety enhances its solubility and reactivity compared to other similar compounds .

Properties

CAS No.

113712-90-6

Molecular Formula

C11H18N4O4S

Molecular Weight

302.35 g/mol

IUPAC Name

(4-aminophenyl)sulfonylurea;morpholine

InChI

InChI=1S/C7H9N3O3S.C4H9NO/c8-5-1-3-6(4-2-5)14(12,13)10-7(9)11;1-3-6-4-2-5-1/h1-4H,8H2,(H3,9,10,11);5H,1-4H2

InChI Key

JDDUXAQQHAZVPM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1.C1=CC(=CC=C1N)S(=O)(=O)NC(=O)N

Origin of Product

United States

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